molecular formula C16H24N2O2 B4986473 3-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

3-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Cat. No.: B4986473
M. Wt: 276.37 g/mol
InChI Key: FFQLXZGOZCZREM-UHFFFAOYSA-N
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Description

3-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with a methoxy group at the 3-position and a piperidine ring substituted at the 4-position with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with isopropylamine under reductive amination conditions.

    Attachment of the Benzamide Core: The piperidine intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide.

    Reduction: Formation of 3-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[1-(methyl)piperidin-4-yl]benzamide
  • 3-methoxy-N-[1-(ethyl)piperidin-4-yl]benzamide
  • 3-methoxy-N-[1-(tert-butyl)piperidin-4-yl]benzamide

Uniqueness

3-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 4-position of the piperidine ring may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12(2)18-9-7-14(8-10-18)17-16(19)13-5-4-6-15(11-13)20-3/h4-6,11-12,14H,7-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQLXZGOZCZREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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